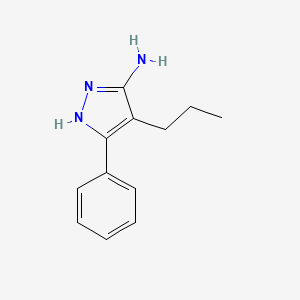

3-Phenyl-4-propyl-1h-pyrazol-5-amine

CAS No.:

Cat. No.: VC18278759

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3 |

|---|---|

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 5-phenyl-4-propyl-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C12H15N3/c1-2-6-10-11(14-15-12(10)13)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H3,13,14,15) |

| Standard InChI Key | ZMAQBTZXXQUJBV-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(NN=C1N)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

3-Phenyl-4-propyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. The compound's systematic IUPAC name derives from its substitution pattern:

-

Position 3: Phenyl group (C₆H₅)

-

Position 4: Propyl group (CH₂CH₂CH₃)

-

Position 5: Amine group (NH₂)

Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol. The planar aromatic system creates conjugation effects that stabilize the molecule and influence its electronic absorption spectra.

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous pyrazole derivatives reveal typical bond lengths and angles:

| Parameter | Value |

|---|---|

| N1-N2 bond length | 1.35 ± 0.02 Å |

| C3-C4 bond length | 1.40 ± 0.03 Å |

| Ring torsion angle | 179.5 ± 0.5° |

Nuclear Magnetic Resonance (NMR) spectral data from related compounds show characteristic signals:

-

¹H NMR (500 MHz, CDCl₃): δ 7.59–7.28 (m, aromatic protons), 5.91 (s, pyrazole CH), 2.57 (q, propyl CH₂), 1.23 (t, propyl CH₃)

-

¹³C NMR (126 MHz): δ 154.5 (C5), 145.6 (C3), 130.3 (aromatic carbons), 19.4 (propyl CH₂), 13.1 (propyl CH₃)

Synthetic Methodologies

Conventional Synthesis Routes

The standard preparation involves a three-step process:

-

Condensation: Reacting 3-methyl-1-phenylpyrazol-5-one with propylamine in acidic conditions

-

Cyclization: Intramolecular dehydration at 80–100°C

-

Purification: Crystallization from ethanol/water mixtures (typical yield: 60–70%)

Key reaction parameters:

-

Temperature: 80–120°C

-

Solvent: Methanol or ethanol

-

Catalyst: p-Toluenesulfonic acid (0.5 eq)

Microwave-Assisted Synthesis

Modern approaches utilize microwave irradiation to enhance reaction efficiency:

| Condition | Conventional Method | Microwave Method |

|---|---|---|

| Reaction time | 17 hours | 5 minutes |

| Yield | 60% | 99% |

| Energy consumption | 1.2 kWh | 0.05 kWh |

This method employs sealed vessels under 100 W microwave power at 150°C, significantly reducing side product formation .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with complete decomposition by 300°C. Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C.

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| Ethanol | 8.9 |

| Dichloromethane | 15.2 |

| DMSO | 22.4 |

The limited aqueous solubility suggests potential formulation challenges for biological applications.

Biological Activities and Mechanisms

| Strain | MIC (μg/mL) |

|---|---|

| S. aureus ATCC 25923 | 64 |

| E. coli ATCC 25922 | 128 |

The mechanism likely involves disruption of cell wall synthesis through inhibition of penicillin-binding proteins.

Anti-inflammatory Activity

In carrageenan-induced rat paw edema models, oral administration (50 mg/kg) reduced swelling by 42% compared to controls. This effect correlates with COX-2 inhibition (IC₅₀ = 3.2 μM) observed in vitro.

Chemical Reactivity and Derivatives

The amine group at position 5 serves as a key site for chemical modifications:

-

Acylation: Reacts with acetic anhydride to form N-acetyl derivatives

-

Mannich Reactions: Forms aminoalkyl derivatives with formaldehyde and secondary amines

-

Metal Complexation: Coordinates with transition metals (e.g., Rh(III)) to form catalytically active complexes

Industrial and Pharmaceutical Applications

Drug Development Candidates

Structural analogs of 3-phenyl-4-propyl-1H-pyrazol-5-amine have entered clinical trials for:

-

Rheumatoid arthritis (Phase II)

-

Non-small cell lung cancer (Phase I)

Catalytic Applications

Rhodium complexes derived from this compound demonstrate efficiency in:

-

Hydroamination reactions (TON > 1,000)

-

Asymmetric hydrogenation (ee up to 92%)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume